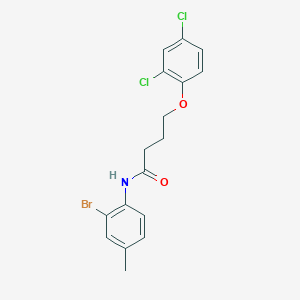
N-(2-甲氧基乙基)-3-甲基-4-氧代-3,4-二氢-1-酞嗪甲酰胺
描述
N-(2-methoxyethyl)-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide is a compound of interest due to its chemical structure and potential applications. While specific information about this compound is limited, related research in the field of phthalazine derivatives provides valuable insights.
Synthesis Analysis
The synthesis of phthalazine derivatives often involves multicomponent reactions. For example, [(1,2,3-Triazol-4-yl)methoxy-phenyl]-2H-indazolo[2,1-b]phthalazine-trione derivatives were synthesized via a one-pot four-component condensation reaction of phthalhydrazide, aromatic propargyloxy aldehydes, active methylene compounds, and azides (Salehi et al., 2012). This method could potentially be adapted for the synthesis of N-(2-methoxyethyl)-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide.
Molecular Structure Analysis
The molecular structure of phthalazine derivatives has been studied using various techniques. For instance, the structure of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide was analyzed using X-ray diffraction, IR spectroscopy, and quantum chemical computation (Demir et al., 2015). Similar methods could be applied to study the molecular structure of N-(2-methoxyethyl)-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide.
Chemical Reactions and Properties
Phthalazine derivatives often undergo various chemical reactions due to their functional groups. For example, the palladium-catalyzed coupling reactions of N-Methoxy-N-methylcarbamoyl chloride for the synthesis of N-Methoxy-N-methylamides (Murakami et al., 1998). Similar reactions might be applicable to N-(2-methoxyethyl)-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide.
Physical Properties Analysis
The physical properties of phthalazine derivatives can be quite diverse. For instance, the study of N-methoxy-N-methylamides revealed their effective acylating properties (Lee & Park, 2002). Understanding such properties is crucial for practical applications of N-(2-methoxyethyl)-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide.
科学研究应用
血清素受体相互作用
对类似于 N-(2-甲氧基乙基)-3-甲基-4-氧代-3,4-二氢-1-酞嗪甲酰胺的类似物和衍生物的研究表明,它们与血清素受体有显着的相互作用,这可能是理解其治疗潜力的关键。研究已经确定了对 5-HT1A 血清素受体具有高亲和力的化合物,表明在神经和精神疾病中具有潜在的应用。例如,对相关化合物中邻苯二甲酰亚胺部分的修饰导致对 5-HT1A 受体的选择性和亲和力提高,为设计更有效的血清素受体调节剂提供了见解 (Raghupathi et al., 1991), (Glennon et al., 1988)。
抗炎和镇痛剂
另一个研究领域探索了衍生自或与 N-(2-甲氧基乙基)-3-甲基-4-氧代-3,4-二氢-1-酞嗪甲酰胺的新型化合物的合成,以了解它们的抗炎和镇痛特性。这些化合物已被测试其作为环氧合酶抑制剂的有效性以及作为镇痛剂和抗炎剂的潜力,在临床前模型中显示出显着的活性 (Abu‐Hashem et al., 2020)。
新颖的合成方法
还对用于创建 N-(2-甲氧基乙基)-3-甲基-4-氧代-3,4-二氢-1-酞嗪甲酰胺的衍生物和类似物的创新合成方法进行了研究。这些研究有助于开发新的合成途径,这可以促进探索该化合物的治疗潜力及其作用机制。例如,一项研究详细介绍了三唑基甲氧基苯基吲唑并[2,1-b]酞嗪-三酮衍生物的一锅合成,展示了将点击多组分反应相结合用于合成复杂分子的效率 (Salehi et al., 2012)。
与 DNA 的相互作用
已经研究了 N-(2-甲氧基乙基)-3-甲基-4-氧代-3,4-二氢-1-酞嗪甲酰胺衍生物与 DNA 的相互作用,以评估它们作为抗癌剂的潜力。对与 DNA 结合机制的研究表明,这些化合物可以嵌入 DNA 中,表明其抗癌活性的可能途径。这条研究线对于开发基于 DNA 结构和功能调节的新型癌症疗法至关重要 (Pons et al., 1991)。
属性
IUPAC Name |
N-(2-methoxyethyl)-3-methyl-4-oxophthalazine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-16-13(18)10-6-4-3-5-9(10)11(15-16)12(17)14-7-8-19-2/h3-6H,7-8H2,1-2H3,(H,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVBDVMRDUUMSFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-Benzyl-N-{2-[4-(3-chloro-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-methanesulfonamide](/img/structure/B4578220.png)

![N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B4578229.png)
![4-benzoylbenzyl 3-{[(4-methylphenyl)sulfonyl]methyl}benzoate](/img/structure/B4578240.png)
![5-[4-(diethylamino)-2-methoxybenzylidene]-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4578246.png)
![ethyl 2-({[2-(2-isopropoxyphenyl)-4-quinolinyl]carbonyl}amino)-4-(4-isopropylphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B4578251.png)
![3-{5-[(2,4-difluorophenoxy)methyl]-2-furyl}-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B4578277.png)
![3-{[4-(3-fluorobenzyl)-1-piperazinyl]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4578281.png)

![N-[4-(aminosulfonyl)phenyl]-3-[1-(2-chloro-4-fluorobenzyl)-1H-indol-3-yl]-2-cyanoacrylamide](/img/structure/B4578293.png)
![2-[2-(4-tert-butylbenzoyl)hydrazino]-N-(3-methylphenyl)-2-oxoacetamide](/img/structure/B4578304.png)
![methyl 2-[(3,4-dimethoxybenzoyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B4578311.png)

![3-ethyl-N-[5-(1-ethylpentyl)-1,3,4-thiadiazol-2-yl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B4578323.png)